molecular formula C18H29F2N3O B6926514 N-[1-(difluoromethyl)cyclopentyl]-3-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]propanamide

N-[1-(difluoromethyl)cyclopentyl]-3-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]propanamide

Cat. No.: B6926514
M. Wt: 341.4 g/mol
InChI Key: MOSRYUBUUYHBGW-UHFFFAOYSA-N
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Description

N-[1-(difluoromethyl)cyclopentyl]-3-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoromethyl group attached to a cyclopentyl ring, along with a pyrazolyl group substituted with dimethyl and methylpropyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry, medicinal chemistry, and material science.

Properties

IUPAC Name

N-[1-(difluoromethyl)cyclopentyl]-3-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29F2N3O/c1-12(2)11-23-14(4)15(13(3)22-23)7-8-16(24)21-18(17(19)20)9-5-6-10-18/h12,17H,5-11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSRYUBUUYHBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)C)C)CCC(=O)NC2(CCCC2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(difluoromethyl)cyclopentyl]-3-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(difluoromethyl)cyclopentyl]-3-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of N-[1-(difluoromethyl)cyclopentyl]-3-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]propanamide involves its interaction with specific molecular targets in biological systems. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazolyl group may also contribute to the compound’s biological effects by interacting with specific proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(trifluoromethyl)cyclopentyl]-3-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]propanamide
  • N-[1-(fluoromethyl)cyclopentyl]-3-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]propanamide

Uniqueness

N-[1-(difluoromethyl)cyclopentyl]-3-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]propanamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications .

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